molecular formula C21H17N5O3S2 B6480199 N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-57-2

N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B6480199
CAS No.: 892733-57-2
M. Wt: 451.5 g/mol
InChI Key: CLSKAQXJPAWNQK-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a heterocyclic molecule featuring a complex tricyclic core with fused thia-aza rings. Key structural attributes include:

  • A 4-methoxyphenyl group attached to the amine nitrogen, contributing electron-donating effects.
  • A 4-methylbenzenesulfonyl (tosyl) group at position 10, which may act as a protecting group or influence solubility and binding interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-3-9-16(10-4-13)31(27,28)21-20-23-19(22-14-5-7-15(29-2)8-6-14)18-17(11-12-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSKAQXJPAWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C21H17N5O3S2
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 892733-57-2
PropertyValue
Molecular FormulaC21H17N5O3S2
Molecular Weight451.5 g/mol
CAS Number892733-57-2

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial , anticancer , and enzyme inhibition properties. Although specific data on the biological activity of this compound is limited, its structural similarities to known bioactive molecules indicate potential pharmacological effects.

Potential Biological Activities:

  • Antimicrobial Activity : Compounds with similar tetraazatricyclo structures have shown antimicrobial properties.
  • Anticancer Activity : The presence of a sulfonamide group in related compounds suggests potential anticancer effects.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, acting as an inhibitor or modulator.

Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of tetraazatricyclo compounds found that several derivatives demonstrated significant inhibition against various bacterial strains. This suggests that N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia could exhibit similar properties due to its structural characteristics .

Study 2: Anticancer Potential

Research on related sulfonamide compounds has indicated their effectiveness in inhibiting cancer cell proliferation in vitro. These findings point towards the possibility that N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia may also possess anticancer activity that warrants further investigation .

Study 3: Enzyme Interaction Studies

Investigations into the mechanism of action for compounds with similar frameworks have revealed interactions with key metabolic enzymes. These interactions can lead to significant biological effects, including modulation of metabolic pathways .

The mechanism of action of N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia involves its interaction with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or modulator in various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Implications

The following table compares the target compound with structurally related analogs, emphasizing substituent-driven differences:

Compound Name Phenyl Substituent Sulfonyl Group Key Properties/Effects Reference
N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-...-7-amine (Target) 4-methoxy 4-methylbenzenesulfonyl Enhanced lipophilicity (due to methoxy); moderate steric bulk from tosyl.
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-...-7-amine 4-ethoxy 4-methylbenzenesulfonyl Increased lipophilicity vs. methoxy; potential slower metabolic clearance.
N-[(4-chlorophenyl)methyl]-10-(benzenesulfonyl)-...-7-amine 4-chlorophenylmethyl benzenesulfonyl Electron-withdrawing Cl may reduce solubility; unsubstituted sulfonyl increases polarity.
N-[(4-methoxyphenyl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-...-7-amine 4-methoxyphenylmethyl 4-isopropylbenzenesulfonyl Bulky isopropyl group may hinder binding; methylene linker alters spatial orientation.
Key Observations:
  • Electron-Donating vs. In contrast, the 4-chloro group in reduces electron density, possibly weakening such interactions.
  • Sulfonyl Group Modifications: The 4-methylbenzenesulfonyl (tosyl) group in the target compound balances steric bulk and hydrophobicity.
  • Linker Flexibility : Analogs with methylene linkers (e.g., ) may exhibit altered conformational stability compared to direct phenyl attachment.

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